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Compound of Interest

Compound Name: texas red-X

Cat. No.: B8249836

This technical support center provides researchers, scientists, and drug development
professionals with comprehensive troubleshooting guides and frequently asked questions
(FAQs) for improving the signal-to-noise ratio in experiments utilizing Texas Red-X.

Frequently Asked Questions (FAQS)

Q1: What is Texas Red-X and how does it differ from Texas Red?

Texas Red-X is a bright, red-emitting fluorescent dye commonly used in applications like
fluorescence microscopy and flow cytometry.[1][2][3] It is a derivative of sulforhodamine 101,
featuring a succinimidyl ester group that allows for covalent labeling of primary amines on
proteins and other biomolecules.[4] The "-X" in its name refers to a seven-atom aminohexanoyl
spacer that separates the fluorophore from its reactive group.[2] This spacer helps to minimize
the fluorophore's interaction with the conjugated biomolecule, which can lead to improved
conjugation efficiency and potentially a higher fluorescence quantum yield compared to the
original Texas Red sulfonyl chloride.[4]

Q2: What are the spectral properties of Texas Red-X?

Texas Red-X has an excitation maximum of approximately 595 nm and an emission maximum
of around 613 nm.[5][6] This makes it well-suited for excitation by laser lines at 561 nm or 594
nm.[2][3]
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Q3: I am experiencing a low signal-to-noise ratio in my immunofluorescence experiment with a
Texas Red-X conjugated antibody. What are the common causes and how can | troubleshoot
this?

A low signal-to-noise ratio can be caused by either a weak specific signal or high background
fluorescence. Here’s a breakdown of potential causes and solutions:

e Weak or No Signal:

o Suboptimal Antibody Concentration: The concentration of your primary or Texas Red-X
conjugated secondary antibody may be too low. Titrate your antibodies to determine the
optimal concentration that provides the best signal with the lowest background.[7][8]

o Inefficient Antibody Conjugation: If you labeled your own antibody, the conjugation reaction
may not have been efficient. Ensure that the antibody is in an amine-free buffer at the
correct pH (typically 6.5-8.5) before conjugation.[5]

o Photobleaching: Texas Red, like many fluorophores, is susceptible to photobleaching
(fading) upon prolonged exposure to excitation light.[9] To minimize this, reduce the
excitation light intensity, decrease the exposure time, and use an anti-fade mounting
medium.[9][10]

o Incorrect Filter Sets: Ensure that the excitation and emission filters on your microscope
are appropriate for the spectral characteristics of Texas Red-X.

e High Background:

o Non-Specific Antibody Binding: The primary or secondary antibody may be binding non-
specifically to other components in your sample. To reduce this, use a blocking solution
(e.g., normal serum from the same species as the secondary antibody or bovine serum
albumin) and ensure adequate washing steps.[8][11][12]

o Autofluorescence: Some tissues and cells have endogenous molecules that fluoresce,
leading to background signal.[11] This is often more pronounced at shorter wavelengths,
so using a red-shifted dye like Texas Red-X can be advantageous. If autofluorescence is
still an issue, you can try treating your sample with a background-reducing agent.
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o Excess Unbound Fluorophore: If you performed your own conjugation, ensure that all
unbound Texas Red-X has been removed through a purification step like gel filtration or
dialysis.

Q4: How can | minimize photobleaching of Texas Red-X?

Photobleaching is the irreversible destruction of a fluorophore upon exposure to light.[9] To
minimize photobleaching of Texas Red-X:

e Use an Antifade Mounting Medium: This is one of the most effective ways to protect your
sample from photobleaching.[9]

e Reduce Excitation Intensity: Use the lowest laser power or lamp intensity that still provides a
detectable signal.[9][10]

» Minimize Exposure Time: Keep the time your sample is exposed to the excitation light to a
minimum. Use the camera's shortest possible exposure time.

» Image Averaging/Accumulation: Instead of a single long exposure, you can acquire multiple
short exposures and average or accumulate the signal. This can improve the signal-to-noise
ratio while reducing phototoxicity and photobleaching.[10]

o Choose More Photostable Alternatives: For demanding applications requiring high-intensity
or long-term imaging, consider newer generation dyes like Alexa Fluor 594, which are
engineered to be more photostable than traditional fluorophores like Texas Red.[9]

Quantitative Data

The following table summarizes the key quantitative properties of Texas Red and Texas Red-X.
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Property Value Reference
Excitation Maximum ~595 nm [11[5]16]
Emission Maximum ~613 nm [1][5][6]
Molar Extinction Coefficient ~85,000 cm~*M~t at 596 nm [13]

] Varies with solvent and
Quantum Yield ) )
conjugation

0.93in PBS

Experimental Protocols

Antibody Conjugation with Texas Red-X NHS Ester

This protocol provides a general guideline for labeling antibodies with Texas Red-X N-

hydroxysuccinimide (NHS) ester.
Materials:
o Purified antibody (in amine-free buffer, e.g., PBS)

e Texas Red-X NHS Ester

e Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

e Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3

o Purification column (e.g., gel filtration)

o Storage buffer (e.g., PBS with a protein stabilizer like BSA)

Procedure:

e Prepare the Antibody:

o Ensure the antibody is at a concentration of 1-2 mg/mL in an amine-free buffer like PBS.

Buffers containing primary amines (e.g., Tris or glycine) will compete with the antibody for
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reaction with the NHS ester and must be removed by dialysis or buffer exchange.[4]

o Prepare the Dye Solution:
o Allow the vial of Texas Red-X NHS Ester to warm to room temperature before opening.

o Dissolve the Texas Red-X NHS Ester in a small amount of anhydrous DMF or DMSO to
create a stock solution (e.g., 10 mg/mL).

e Conjugation Reaction:
o Adjust the pH of the antibody solution to 8.3 using the reaction buffer.

o Add the appropriate amount of the dissolved Texas Red-X NHS Ester to the antibody
solution. The optimal molar ratio of dye to antibody will need to be determined empirically
but a starting point of 10-20 moles of dye per mole of antibody is common.

o Gently mix the reaction and incubate for 1-2 hours at room temperature, protected from
light.

o Purification:

o Separate the labeled antibody from the unreacted dye using a gel filtration column (e.g.,
Sephadex G-25) equilibrated with your desired storage buffer. The first colored fraction to
elute will be the conjugated antibody.

o Storage:

o Store the purified Texas Red-X conjugated antibody at 4°C for short-term storage or at
-20°C for long-term storage. Protect from light.[4] Adding a stabilizing protein like BSAto a
final concentration of 1-10 mg/mL can improve stability.[4]

Immunofluorescence Staining Protocol

This protocol outlines a general workflow for indirect immunofluorescence staining of cultured
cells using a Texas Red-X conjugated secondary antibody.

Materials:
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e Cultured cells on coverslips or in a multi-well plate

o Phosphate-Buffered Saline (PBS)

» Fixation Buffer (e.g., 4% paraformaldehyde in PBS)

o Permeabilization Buffer (e.g., 0.1-0.5% Triton X-100 in PBS)
» Blocking Buffer (e.g., 5% normal goat serum in PBS)

e Primary antibody (specific to the target protein)

» Texas Red-X conjugated secondary antibody (specific to the host species of the primary
antibody)

e Nuclear counterstain (e.g., DAPI)
e Antifade mounting medium
Procedure:

e Cell Culture and Fixation:

[¢]

Culture cells to the desired confluency.

o

Wash the cells briefly with PBS.

[e]

Fix the cells with fixation buffer for 10-15 minutes at room temperature.

Wash the cells three times with PBS for 5 minutes each.

(¢]

o Permeabilization (for intracellular targets):

o If your target protein is intracellular, incubate the cells with permeabilization buffer for 5-10
minutes at room temperature.

o Wash the cells three times with PBS for 5 minutes each.

» Blocking:
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o Incubate the cells with blocking buffer for 30-60 minutes at room temperature to reduce
non-specific antibody binding.

e Primary Antibody Incubation:

o Dilute the primary antibody to its optimal concentration in the blocking buffer.

o Incubate the cells with the diluted primary antibody for 1 hour at room temperature or
overnight at 4°C.

o Wash the cells three times with PBS for 5 minutes each.
e Secondary Antibody Incubation:

o Dilute the Texas Red-X conjugated secondary antibody to its optimal concentration in the
blocking buffer.

o Incubate the cells with the diluted secondary antibody for 1 hour at room temperature,

protected from light.
o Wash the cells three times with PBS for 5 minutes each, protected from light.
o Counterstaining and Mounting:

o If desired, incubate the cells with a nuclear counterstain like DAPI according to the
manufacturer's instructions.

o Wash the cells two times with PBS.
o Mount the coverslips onto microscope slides using an antifade mounting medium.
e Imaging:

o Image the stained cells using a fluorescence microscope equipped with appropriate filter
sets for Texas Red-X and any other fluorophores used.

Visualizations
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Caption: A typical workflow for indirect immunofluorescence staining.
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Caption: Simplified diagram of the NF-kB signaling pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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